
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the 1,3-dihydroxypropan-2-yl group. The reaction conditions often require the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This activity is mediated through electrophilic aromatic substitution reactions, where the sulfonate group is transferred to the target molecule.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar properties but different structural configuration.
1,8-Naphthalimide derivatives: Compounds with naphthalene cores used in various applications, including organic light-emitting diodes (OLEDs).
Uniqueness
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its dual functional groups (hydroxy and sulfonate) allow for versatile chemical modifications and interactions, making it valuable in both research and industrial contexts.
Properties
CAS No. |
92917-18-5 |
|---|---|
Molecular Formula |
C13H14O5S |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O5S/c14-8-11(9-15)18-19(16,17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 |
InChI Key |
HPIXADXTNKCPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
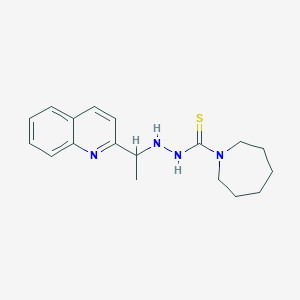
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
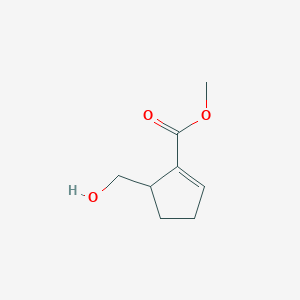

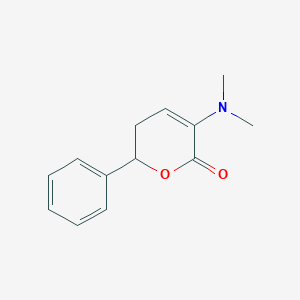
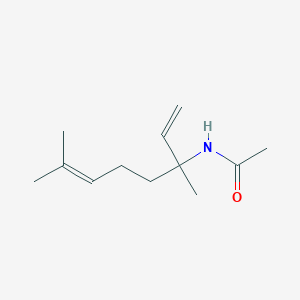
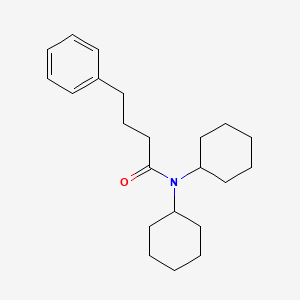
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
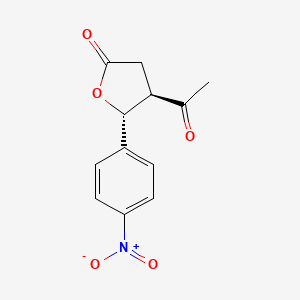
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
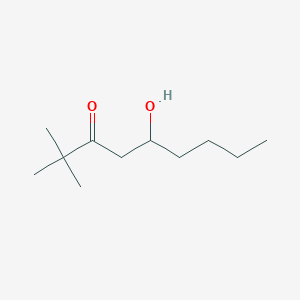
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
